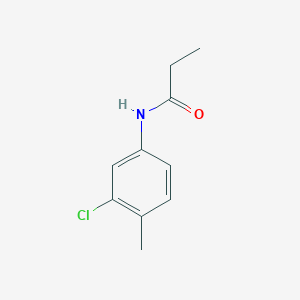

N-(3-chloro-4-methylphenyl)propanamide

Description

IUPAC Nomenclature and Systematic Identification

This compound is systematically classified under the IUPAC nomenclature as a substituted propanamide derivative. The compound bears the Chemical Abstracts Service (CAS) registry number 709-97-7, facilitating its unambiguous identification across chemical databases. The molecular formula C₁₀H₁₂ClNO reflects the presence of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 197.66 g/mol.

The systematic name describes a propanamide backbone where the amide nitrogen is substituted with a 3-chloro-4-methylphenyl group. The InChI (International Chemical Identifier) string InChI=1S/C10H12ClNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) provides a unique algorithmic representation of the molecular structure. The corresponding InChIKey DJKZTHGBRJVGNO-UHFFFAOYSA-N serves as a compressed identifier for database searches and computational applications.

The SMILES (Simplified Molecular-Input Line-Entry System) notation CCC(=O)NC1=CC(=C(C=C1)C)Cl offers a linear representation of the molecular structure, indicating the propyl chain connected to a carbonyl group, which in turn is bonded to the nitrogen atom attached to the substituted benzene ring. This systematic approach to molecular identification ensures consistency across various chemical information systems and facilitates computational analysis.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of aromatic amides, with the amide functional group adopting a planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl π-system. The compound's three-dimensional structure is influenced by the spatial arrangement of the 3-chloro and 4-methyl substituents on the phenyl ring, which create distinct steric and electronic environments.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations around the amide bond and the carbon-nitrogen bond connecting the amide to the aromatic ring. The rotational barrier around the amide C-N bond is typically elevated due to partial double-bond character, restricting free rotation and stabilizing specific conformational states. The chlorine substituent at the meta position relative to the amide attachment point introduces both steric hindrance and electronic effects that influence the overall molecular conformation.

The predicted collision cross section values provide insights into the compound's gas-phase behavior and three-dimensional structure. For the protonated molecule [M+H]⁺, the predicted collision cross section is 140.8 Ų, while the sodium adduct [M+Na]⁺ exhibits a value of 149.7 Ų. These measurements reflect the compound's effective size and shape in the gas phase, offering valuable information for mass spectrometric analysis and structural characterization.

Molecular dynamics simulations and quantum mechanical calculations would provide additional insights into the compound's conformational flexibility and preferred geometries. The interplay between intramolecular hydrogen bonding, steric interactions, and electronic effects determines the most stable conformational states and influences the compound's chemical reactivity and biological activity.

Spectroscopic Profiling (NMR, IR, UV-Vis)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals corresponding to different molecular environments within the compound. The aromatic protons appear in the typical downfield region, with the methyl group on the benzene ring producing a distinctive singlet signal.

Infrared (IR) spectroscopy identifies key functional groups through characteristic absorption bands. The amide carbonyl group typically exhibits a strong absorption around 1650-1680 cm⁻¹, while the N-H stretch appears in the 3200-3400 cm⁻¹ region. The aromatic C-H stretches manifest around 3000-3100 cm⁻¹, and the aliphatic propyl chain contributes additional C-H stretching vibrations in the 2800-3000 cm⁻¹ range.

The compound's ultraviolet-visible (UV-Vis) absorption characteristics arise primarily from the conjugated aromatic system and the amide chromophore. The substitution pattern on the benzene ring, particularly the electron-withdrawing chlorine atom and electron-donating methyl group, influences the electronic transitions and absorption wavelengths. The λmax values and extinction coefficients provide information about the compound's electronic structure and potential photochemical behavior.

Mass spectrometric analysis reveals fragmentation patterns characteristic of aromatic amides. The molecular ion peak appears at m/z 197, with subsequent fragmentation involving loss of the propyl group, cleavage of the amide bond, and formation of substituted aniline fragments. The isotope pattern reflects the presence of chlorine, showing the characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.

Crystallographic Studies and Packing Arrangements

While specific crystallographic data for this compound are limited in the available literature, structural analysis can be inferred from related compounds and general principles of aromatic amide crystallization. The compound likely crystallizes in a system that maximizes intermolecular hydrogen bonding between amide groups, forming characteristic amide dimers or extended hydrogen-bonded networks.

The crystal packing arrangement is influenced by several factors including the size and orientation of the chlorine and methyl substituents, the planarity of the amide group, and the overall molecular shape. Halogen bonding interactions involving the chlorine atom may contribute to the stability of the crystal lattice, providing additional intermolecular forces beyond conventional hydrogen bonding.

Analysis of related compounds, such as 2-chloro-N-(4-methylphenyl)propanamide, provides insights into potential packing motifs. These compounds typically exhibit disorder in certain positions, particularly involving chlorine atoms, which can occupy multiple orientational sites within the crystal lattice. The crystal density and unit cell parameters reflect the efficiency of molecular packing and the strength of intermolecular interactions.

Temperature-dependent studies of crystal structures often reveal information about molecular motion and phase transitions. The thermal expansion coefficients and melting behavior provide additional characterization data that complement the static structural information obtained at ambient conditions.

Computational Chemistry Predictions (DFT, Molecular Dynamics)

Density functional theory (DFT) calculations provide valuable insights into the electronic structure, optimized geometry, and molecular properties of this compound. The calculated molecular orbitals reveal the distribution of electron density throughout the molecule, with particular emphasis on the frontier molecular orbitals (HOMO and LUMO) that govern chemical reactivity and electronic transitions.

The computed physicochemical properties include important parameters for drug discovery and chemical applications. The calculated logP value of 3.07 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. The polar surface area (PSA) of 29.10 Ų falls within the range typical for compounds with good oral bioavailability. The calculated density of 1.181 g/cm³ and refractive index of 1.57 provide additional physical property predictions.

Molecular dynamics simulations can provide information about the compound's behavior in different environments, including solution-phase conformational sampling and thermal motion. These calculations help predict solubility, aggregation behavior, and interactions with biological targets. The rotational barriers around key bonds and the preferred conformational states under physiological conditions are particularly relevant for understanding biological activity.

Quantum mechanical calculations also predict spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra. These computational predictions serve as valuable complements to experimental measurements and can guide the interpretation of experimental results. The calculated electrostatic potential surface maps reveal regions of positive and negative charge distribution, providing insights into potential intermolecular interactions and binding sites.

Properties

CAS No. |

709-97-7 |

|---|---|

Molecular Formula |

C10H12ClNO |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)propanamide |

InChI |

InChI=1S/C10H12ClNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

DJKZTHGBRJVGNO-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC(=C(C=C1)C)Cl |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)C)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-N-(4-methoxyphenyl)propanamide

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Structure : Incorporates a 4-isobutylphenyl group and a 3-chlorophenethyl amine moiety.

- Synthesis: Prepared via the Schotten-Baumann reaction between 2-(4-isobutylphenyl)propanoyl chloride and 3-chlorophenethylamine .

3-Chloro-N-[4-methoxy-3-(piperidinylsulfonyl)phenyl]propanamide

Propanamide Derivatives with Heterocyclic Substituents

N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

- Structure : A fentanyl analog with a propanamide backbone and piperidine-phenethyl pharmacophore.

- Applications : Highlights structural diversity in designing opioid receptor ligands .

Physicochemical Properties

Preparation Methods

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or toluene.

-

Base: Triethylamine (TEA) or pyridine (1.1–1.2 equivalents).

-

Temperature: 0°C to room temperature (20–25°C).

-

Time: 4–6 hours.

Procedure:

-

Dissolve 3-chloro-4-methylaniline (1.0 equivalent) in DCM under inert atmosphere.

-

Add TEA dropwise at 0°C, followed by slow addition of propanoyl chloride (1.05 equivalents).

-

Stir at room temperature until completion (monitored via TLC or HPLC).

-

Quench with water, extract with DCM, and wash with 5% NaHCO₃, brine, and water.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Industrial-Scale Production Using Continuous Flow Reactors

To enhance efficiency, industrial processes employ continuous flow systems with automated control of reaction parameters.

Key Features:

-

Catalyst: AlCl₃ or FeCl₃ (0.5–1.0 mol%) to accelerate acylation.

-

Residence Time: 10–15 minutes.

-

Temperature: 50–70°C.

-

Purification: In-line liquid-liquid extraction and distillation.

Advantages:

Alternative Synthetic Routes

From Propanoic Acid Derivatives

Reagents: Propanoic acid, thionyl chloride (SOCl₂), and 3-chloro-4-methylaniline.

-

Convert propanoic acid to propanoyl chloride using SOCl₂.

Microwave-Assisted Synthesis

Conditions:

-

Microwave irradiation (100–150 W).

-

Solvent-free or using DMF.

-

Time: 10–20 minutes.

Yield: 88–90% with reduced energy consumption.

Optimization and Troubleshooting

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Stoichiometry (Amine:Acyl Chloride) | 1:1.05 | Prevents excess acyl chloride side reactions |

| Solvent Polarity | Low (e.g., toluene) | Minimizes hydrolysis of acyl chloride |

| Base Strength | pKₐ > 10 (e.g., TEA) | Efficient HCl scavenging |

Common Issues and Solutions

-

Low Yield: Often due to moisture; ensure anhydrous conditions.

-

Byproduct Formation: Remove unreacted starting materials via flash chromatography.

| Hazard | Precaution |

|---|---|

| Propanoyl Chloride | Corrosive; handle under fume hood with PPE |

| 3-Chloro-4-methylaniline | Toxic (wear gloves, avoid inhalation) |

| Waste Solvents | Recycle via distillation or incineration |

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Classical Acylation | 85–92 | Moderate | Low |

| Continuous Flow | 90–95 | High | Medium |

| Microwave-Assisted | 88–90 | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.